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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole

Cat. No.: B2838835 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-
Fluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(4-Fluorophenyl)isoxazole is a synthetically versatile heterocyclic compound that has

garnered significant interest within the scientific community, particularly in the fields of

medicinal chemistry and material science. The incorporation of a fluorinated phenyl ring onto

the isoxazole scaffold imparts unique physicochemical properties, such as enhanced

lipophilicity and metabolic stability, making it an attractive building block for the synthesis of

novel therapeutic agents.[1] This guide provides a comprehensive overview of the core

physicochemical properties of 3-(4-Fluorophenyl)isoxazole, detailing its synthesis, structural

characterization, reactivity, and applications. The methodologies and experimental insights are

presented to equip researchers with the foundational knowledge required for its effective

utilization in drug discovery and development programs.

Introduction and Molecular Overview
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs and clinical candidates due to its favorable electronic properties and ability to

engage in various biological interactions.[2][3][4][5] The title compound, 3-(4-
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Fluorophenyl)isoxazole, is distinguished by the substitution of a 4-fluorophenyl group at the

3-position of the isoxazole ring.

The strategic placement of the fluorine atom on the phenyl ring is a common tactic in drug

design. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence

molecular conformation, and block sites of metabolic oxidation, often leading to improved

pharmacokinetic profiles.[1] The combination of the stable isoxazole core and the modulating

effects of the fluorophenyl group makes this molecule a key intermediate for developing novel

compounds targeting a range of biological pathways, including those involved in inflammation

and neurological disorders.[1]

Chemical Structure:

IUPAC Name: 3-(4-fluorophenyl)-1,2-oxazole

Molecular Formula: C₉H₆FNO[1][6]

SMILES: Fc1ccc(cc1)-c2ccon2[7]

InChI Key: JTIYGAJCKRGUBV-UHFFFAOYSA-N[7]

Core Physicochemical Properties
A summary of the key physicochemical and identifying properties of 3-(4-
Fluorophenyl)isoxazole is presented below. These data are crucial for experimental design,

safety considerations, and computational modeling.
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Property Value Source(s)

CAS Number 651059-64-2 [1][6]

Molecular Weight 163.15 g/mol [1][6]

Appearance Pale yellow crystals / solid [1][7]

Melting Point 39-45 °C [1]

Purity ≥ 99% (HPLC) [1]

Predicted XlogP 2.1 [8]

Predicted Boiling Point 267.2 °C [9]

Storage Conditions Store at 0-8°C [1]

Synthesis and Purification
The synthesis of 3-substituted isoxazoles can be achieved through various methods, most

commonly via [3+2] cycloaddition reactions. One effective route involves the reaction of a nitrile

oxide with an alkyne or a suitable precursor.

Synthetic Rationale and Workflow
The synthesis of 3-aryl isoxazoles often employs the cycloaddition of an aryl nitrile oxide with

an acetylene equivalent. The aryl nitrile oxide, in this case, 4-fluorobenzonitrile oxide, is a

highly reactive 1,3-dipole. It is typically generated in situ from the corresponding hydroximoyl

chloride to avoid dimerization. The choice of a base, such as triethylamine, is critical for the

dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide intermediate. The

subsequent cycloaddition with an acetylene source yields the isoxazole ring.

Below is a conceptual workflow for a common synthesis approach.
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Caption: Conceptual workflow for the synthesis of 3-(4-Fluorophenyl)isoxazole.

Experimental Protocol: Synthesis via [3+2]
Cycloaddition
This protocol describes a representative synthesis of 3,4,5-trisubstituted isoxazoles in an

aqueous medium, which can be adapted for the target molecule.[10]

Materials:

4-Fluorophenyl hydroximoyl chloride (starting material precursor)

1,3-Diketone, β-ketoester, or β-ketoamide (reaction partner)

N,N-Diisopropylethylamine (DIPEA)

Methanol

Deionized Water

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in

a solvent mixture of water and methanol (95:5 v/v, 5 mL).
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Addition of Precursor: Add the 4-fluorophenyl hydroximoyl chloride (1.2 mmol) to the

solution.

Base Addition: Add DIPEA (1.5 mmol) dropwise to the stirring mixture at room temperature.

The base facilitates the in situ generation of the nitrile oxide.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2

hours).

Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

to yield the pure 3-(4-Fluorophenyl)isoxazole derivative.

Causality and Trustworthiness: The use of an aqueous solvent system represents a green

chemistry approach.[10] DIPEA is chosen as a non-nucleophilic organic base to effectively

generate the nitrile oxide without competing side reactions. The protocol's trustworthiness is

established by the clear, sequential steps and reliance on standard organic chemistry

techniques (TLC monitoring, extraction, chromatography), which allow for validation at each

stage.

Spectroscopic and Structural Characterization
Structural elucidation and purity assessment are critical for any chemical compound intended

for research or development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 3-(4-Fluorophenyl)isoxazole are not detailed in the

provided search results, data from closely related analogues can be used to predict the

expected chemical shifts and coupling patterns.
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¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0

ppm) corresponding to the protons on the fluorophenyl ring, exhibiting coupling patterns

characteristic of a 1,4-disubstituted benzene ring (two doublets or a multiplet). Protons on

the isoxazole ring will appear as distinct signals, typically with one proton appearing as a

singlet further downfield. For example, in 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the

isoxazole proton appears as a singlet at 6.79 ppm.[11]

¹³C NMR: The carbon spectrum will show signals for the isoxazole ring carbons and the

fluorophenyl ring carbons. The carbon attached to the fluorine atom will exhibit a large one-

bond C-F coupling constant. In a related compound, 5-(3-bromo-4-fluorophenyl)-3-

phenylisoxazole, the fluorinated carbon shows a large coupling constant (d, J = 252.2 Hz).

[11]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Expected characteristic absorption bands include:

~3100 cm⁻¹: Aromatic C-H stretching.

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

~1570 cm⁻¹: C=N stretching of the isoxazole ring.[12]

~1400 cm⁻¹: N-O stretching of the isoxazole ring.[12]

~1250-1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Predicted [M+H]⁺: 164.05061 m/z[8]

Predicted [M+Na]⁺: 186.03255 m/z[8]

Crystal Structure Analysis
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No specific crystal structure data for 3-(4-Fluorophenyl)isoxazole was found. However,

analysis of the closely related 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insight.[13] In

this structure, the fluorophenyl rings are not coplanar with the central isoxazole ring, exhibiting

a dihedral angle of 24.23°.[13] This twisting is a common feature in linked aromatic systems

and influences the molecule's overall shape and packing in the solid state. The isoxazole ring

itself is largely planar.

Reactivity, Stability, and Applications
Chemical Reactivity and Stability
3-(4-Fluorophenyl)isoxazole is a stable compound under standard laboratory conditions. The

isoxazole ring is generally resistant to many chemical transformations, allowing for

functionalization on other parts of the molecule.[14] However, the ring can undergo cleavage

under specific reductive conditions.[14] Its stability and the potential for diverse

functionalization make it a valuable and versatile intermediate.[1] For long-term storage, it is

recommended to keep the compound at 0-8°C in a tightly sealed container.[1]

Applications in Drug Discovery and Material Science
The primary application of 3-(4-Fluorophenyl)isoxazole is as a key building block in the

synthesis of more complex molecules with potential biological activity.

Pharmaceutical Development: It serves as an intermediate for pharmaceuticals targeting

neurological disorders and inflammation.[1] Compounds derived from this scaffold have

shown promising anti-inflammatory and analgesic properties.[1] The isoxazole moiety is a

cornerstone in the development of anticonvulsant, anti-inflammatory, and anticancer agents.

[2][3][4]

Agricultural Chemicals: It is used in the formulation of agrochemicals for pest control.[1]

Material Science: The compound can be incorporated into polymers to improve thermal

stability and mechanical properties.[1]

Analytical and Characterization Workflow
A robust analytical workflow is essential to ensure the identity and purity of the synthesized

compound.
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Caption: Standard analytical workflow for synthesized 3-(4-Fluorophenyl)isoxazole.

Conclusion
3-(4-Fluorophenyl)isoxazole is a molecule of significant utility, bridging synthetic chemistry

with pharmaceutical and material sciences. Its physicochemical properties, governed by the

interplay between the aromatic isoxazole core and the electron-withdrawing fluorine atom,

make it an ideal scaffold for further chemical exploration. This guide has provided a detailed

overview of its synthesis, characterization, and applications, offering a technical foundation for

researchers aiming to leverage its unique attributes in their work. The stability of the molecule,

coupled with its potential for derivatization, ensures its continued relevance in the pursuit of

novel and effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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